Monensin sodium
Overview
Description
Synthesis Analysis
Monensin sodium's synthesis involves intricate chemical modifications to yield various derivatives, each exhibiting unique properties and activities. For instance, the synthesis of 7-O-(4-Substituted benzyl)monensins explored their lipophilicity, antibacterial activity, and Na+ ion permeability, revealing the significance of the functional group positioning for its activity (Nagatsu et al., 1994)(Nagatsu et al., 1994). This highlights the intricate relationship between chemical structure and function in Monensin sodium derivatives.
Molecular Structure Analysis
The molecular structure of Monensin sodium is characterized by its ability to form pseudocyclic structures stabilized by intramolecular hydrogen bonds and coordination with sodium ions. X-ray crystallographic studies have elucidated the pseudocyclic structure of Monensin A phenylurethane sodium salt, stabilized by three intramolecular hydrogen bonds and sodium coordination by five oxygen atoms (Huczyński et al., 2011)(Huczyński et al., 2011). This structure is essential for its biological function, including its antibiotic and ionophore activities.
Chemical Reactions and Properties
Monensin sodium's chemical reactions, particularly its ability to form complexes with monovalent metal cations, play a pivotal role in its function as an ionophore. Studies have shown that Monensin can complex with sodium, potassium, and lithium ions, with the nature of the complex affecting its biological effects (Pinkerton & Steinrauf, 1970)(Pinkerton & Steinrauf, 1970). The formation of these complexes is crucial for Monensin sodium's role in transporting sodium and potassium ions across cellular membranes.
Physical Properties Analysis
The physical properties of Monensin sodium, including its solubility and stability, are influenced by its molecular structure and the nature of its complexes with metal ions. Its ability to form stable complexes with sodium ions impacts its solubility and, consequently, its biological activity, including its antimicrobial properties (Dorkov et al., 2008)(Dorkov et al., 2008).
Chemical Properties Analysis
Monensin sodium exhibits a range of chemical properties based on its interactions with various ions and molecules. Its ionophoric activity, crucial for its biological effects, is attributed to its specific interactions with sodium ions, affecting cellular processes by altering ion concentrations within cells (Degani, 1977)(Degani, 1977). This property underpins its utility in various applications, including its antimicrobial effects against certain bacteria strains.
Scientific Research Applications
Neuroscience : Charlton et al. (1980) demonstrated that Monensin sodium induces potentiation of synaptic potential, supporting the hypothesis that it can facilitate long-lasting neurotransmitter release by increasing intracellular sodium (Charlton, Thompson, Atwood, & Farnell, 1980).
Endocrinology : In a study by Sobel and Shakir (1988), Monensin was found to inhibit corticotropin-releasing factor-mediated ACTH release in a dose-dependent manner, useful for studying protein secretion mechanisms (Sobel & Shakir, 1988).
Animal Science : Maas et al. (2002) reported that Monensin sodium is widely used to manipulate ruminal fermentation in dairy cows, enhancing energy supply and reducing bloat (Maas, McCutcheon, Wilson, Lynch, Hunt, & Crompton, 2002).
Cell Biology : Satiat-Jeunemaitre et al. (1994) used Monensin as an inhibitor of Golgi function to study secretory events in plant cells (Satiat-Jeunemaitre, Fitchette-Lainé, Alabouvette, Marty-Mazars, Hawes, Faye, & Marty, 1994).
Cancer Research : Ketola et al. (2010) identified Monensin sodium as a potent and cancer-specific inhibitor of androgen signaling, inducing apoptosis in prostate cancer cells (Ketola, Vainio, Fey, Kallioniemi, & Iljin, 2010).
Veterinary Medicine : Parrott (1992) discussed its use in controlling coccidiosis in cattle and improving feed efficiency (Parrott, 1992).
Pharmacology : Takemura, Li, and Ohshika (1992) used Monensin as a sodium ionophore to examine its effects on various cell types, particularly in parotid acinar cells (Takemura, Li, & Ohshika, 1992).
Antimicrobial Research : Łowicki and Huczyński (2013) highlighted Monensin A's application in treating coccidiosis and its potential in drug synthesis and antimicrobial research (Łowicki & Huczyński, 2013).
Cardiovascular Research : Anderson, Winquist, Webb, and Bohr (1983) found that Monensin causes increased myocardial contractility and coronary blood flow in dogs (Anderson, Winquist, Webb, & Bohr, 1983).
Safety And Hazards
Monensin Sodium should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
sodium;(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQMTLWECTKJL-FBZUZRIGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61NaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045573 | |
Record name | Monensin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monensin sodium salt | |
CAS RN |
22373-78-0 | |
Record name | Monensin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monensin, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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